3-(4-Chloro-6-fluoropyridin-2-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-6-fluoropyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. These compounds are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring.
Preparation Methods
The synthesis of 3-(4-Chloro-6-fluoropyridin-2-YL)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine.
Reaction with Sodium Methoxide: The starting material is treated with sodium methoxide to yield an intermediate compound.
Chemical Reactions Analysis
3-(4-Chloro-6-fluoropyridin-2-YL)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) in the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
3-(4-Chloro-6-fluoropyridin-2-YL)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Chloro-6-fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms in the pyridine ring enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
3-(4-Chloro-6-fluoropyridin-2-YL)propan-1-amine can be compared with other similar compounds, such as:
2-(6-fluoropyridin-2-yl)propan-1-amine: This compound has a similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Fluoropyridin-3-amine: Another fluorinated pyridine derivative with different substitution patterns, leading to distinct properties and applications.
Properties
Molecular Formula |
C8H10ClFN2 |
---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(4-chloro-6-fluoropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-6-4-7(2-1-3-11)12-8(10)5-6/h4-5H,1-3,11H2 |
InChI Key |
AJGFSVDQJDZNCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCCN)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.